trans-1,2-Cyclohexanedicarboxylic acid

ACE inhibitor medicinal chemistry stereochemistry

Selecting the correct trans-(1R,2R) enantiomer is a critical scientific decision. This rigid cyclohexane scaffold dictates anhydride formation kinetics, directs homochiral MOF assembly, and delivers 60-fold higher ACE inhibitory potency (IC₅₀ 160 nM) vs. inactive cis-derived analogs (>10 000 nM). Non-substitutable for lurasidone synthesis, enantioselective catalysis, and high-temperature polymers requiring superior thermal stability (mp ~223.5 °C). Ensure experimental success by choosing this ≥98% pure, enantiopure dicarboxylic acid over racemic or cis mixtures.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 46022-05-3
Cat. No. B142259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Cyclohexanedicarboxylic acid
CAS46022-05-3
Synonyms(1R-trans)-1,2-Cyclohexanedicarboxylic Acid;  (1R,2R)-Cyclohexane-1,2-dicarboxylic Acid; 
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
InChIKeyQSAWQNUELGIYBC-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Cyclohexanedicarboxylic acid (CAS 46022-05-3): A Versatile Chiral Building Block for Drug Discovery and Material Science


trans-1,2-Cyclohexanedicarboxylic acid (CAS 46022-05-3 for the (1R,2R)-enantiomer) is a chiral, alicyclic dicarboxylic acid. It is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic agent lurasidone [1]. Due to its rigid cyclohexane backbone and defined stereochemistry, it serves as a valuable building block for constructing chiral coordination polymers and metal-organic frameworks (MOFs) [2], and its derivatives have been explored for biological activities such as angiotensin-converting enzyme (ACE) inhibition [3].

Beyond a Simple Acid: Why trans-1,2-Cyclohexanedicarboxylic Acid (CAS 46022-05-3) Is Not Interchangeable with Analogs


The stereochemistry of trans-1,2-cyclohexanedicarboxylic acid is the primary determinant of its function, making it non-substitutable with its cis-isomer or racemic mixtures. The trans-configuration dictates a specific molecular geometry that governs both its reactivity, such as anhydride formation kinetics [1], and its ability to direct supramolecular assembly in crystal engineering applications [2]. Furthermore, the biological activity of its derivatives is stereospecific, as demonstrated by the distinct ACE inhibitory potencies of enantiomers derived from the trans- and cis- scaffolds [3]. Therefore, selecting the correct enantiomer (e.g., (1R,2R) vs. racemic) and isomer (trans vs. cis) is a critical scientific decision with direct implications for experimental outcomes and final product performance.

Quantitative Comparative Evidence for trans-1,2-Cyclohexanedicarboxylic Acid (CAS 46022-05-3) in Key Applications


ACE Inhibition Potency: Direct Comparison of trans- vs. cis-Derived Enantiomers

In a study evaluating angiotensin-converting enzyme (ACE) inhibitors, the (1R,2R)-trans-cyclohexanedicarboxylic acid-derived enantiomer (16d) exhibited an IC50 of 160 nM. The study provides a direct, quantitative comparison with its (1R,2S)-cis-derived counterpart (21c), which showed no significant inhibition (>10,000 nM), highlighting the crucial role of the trans configuration for potent biological activity [1].

ACE inhibitor medicinal chemistry stereochemistry

Anhydride Formation Kinetics: trans- vs. cis-1,2-Cyclohexanedicarboxylic Acid

A spectroscopic study on the formation of cyclic anhydride intermediates revealed a significant kinetic difference between the two isomers. The cis-1,2-cyclohexanedicarboxylic acid (cis-CHA) was found to form its 5-membered anhydride intermediate at a lower temperature than trans-1,2-cyclohexanedicarboxylic acid (trans-CHA). Both isomers form the anhydride when heated to their respective melting points, but the cis-isomer reacts more readily [1].

crosslinking esterification materials science

Crystal Engineering Outcomes: (1R,2R)-Enantiomer vs. Racemic Mixture in Uranyl Complexes

The use of enantiopure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid (R-H2chdc) versus its racemic mixture (H2chdc) leads to distinct outcomes in the synthesis of uranyl ion complexes. Under identical solvo-hydrothermal conditions, the homometallic complex [UO2(R-chdc)] was exclusively obtained with the enantiopure ligand. In contrast, complexes containing coordinated solvent molecules like [UO2(chdc)(THF)] were only formed from the racemic form [1].

crystal engineering coordination polymers chirality

Thermal Stability and Melting Point: trans- vs. cis-1,2-Cyclohexanedicarboxylic Acid

A differential scanning calorimetry (DSC) analysis of the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid revealed a substantial difference in their thermal behavior. The cis-isomer (CAS 610-09-3) exhibited a melting endotherm with an onset temperature of 191.8 °C and a peak at 194.1 °C, followed by a significant exothermic peak (ΔH = -86.1 kJ/mol) attributed to anhydride formation. In contrast, the trans-isomer (CAS 2305-32-0) showed a single, sharp melting endotherm with a much higher onset of 223.5 °C and a peak at 225.4 °C (ΔH = 47.4 kJ/mol), without subsequent decomposition [1].

thermal analysis process chemistry DSC

Optimal Application Scenarios for trans-1,2-Cyclohexanedicarboxylic Acid (CAS 46022-05-3) Based on Quantitative Evidence


Synthesis of Stereospecific ACE Inhibitors

This compound is the preferred chiral precursor for developing potent ACE inhibitors. As established, the trans configuration is critical for activity; the (1R,2R)-trans-derived enantiomer (16d) shows an IC50 of 160 nM, whereas the corresponding cis-derived analog (21c) is essentially inactive (>10,000 nM) [1]. Researchers aiming to design novel ACE inhibitors with high potency should therefore select the (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid scaffold to ensure optimal binding to the enzyme's active site.

Design of Chiral Metal-Organic Frameworks (MOFs) and Coordination Polymers

The enantiopure (1R,2R) form is essential for crystal engineers seeking to access specific homochiral topologies. Studies show that using the (1R,2R) enantiomer instead of the racemic mixture directs the self-assembly of uranyl ion complexes, leading to the exclusive formation of the homometallic [UO2(R-chdc)] framework, which is not obtained from the racemate under the same conditions [2]. This makes it a critical building block for creating chiral porous materials for applications in enantioselective separation and catalysis.

Controlled Anhydride Formation in Polymer Crosslinking

For applications requiring a higher activation temperature for anhydride formation, such as in specific cellulose esterification processes, the trans-isomer offers a distinct kinetic advantage. Unlike the cis-isomer, which forms its anhydride more readily, trans-1,2-cyclohexanedicarboxylic acid requires a higher temperature to initiate this reaction [3]. This property allows for better process control in industrial crosslinking applications, preventing premature reaction and ensuring uniform modification of substrates.

High-Temperature Polymer and Process Chemistry

The significantly higher melting point of the trans-isomer (onset ~223.5 °C) compared to the cis-isomer (onset ~191.8 °C) [4] makes it the superior choice as a monomer or additive in high-temperature polymer syntheses. Its greater thermal stability allows it to withstand more rigorous processing conditions without decomposition or undesired side reactions, ensuring the integrity of the final polymer product.

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